molecular formula C9H12N2 B14722066 2-[2-(Aziridin-1-yl)ethyl]pyridine CAS No. 5620-24-6

2-[2-(Aziridin-1-yl)ethyl]pyridine

Cat. No.: B14722066
CAS No.: 5620-24-6
M. Wt: 148.20 g/mol
InChI Key: PODDKMYIFUHIGP-UHFFFAOYSA-N
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Description

2-[2-(Aziridin-1-yl)ethyl]pyridine is an organic compound that features a pyridine ring substituted with an aziridine group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aziridin-1-yl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with aziridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the aziridine ring opens and subsequently closes to form the desired product .

Industrial Production Methods

Industrial production methods for aziridine derivatives often involve the use of oxide catalysts and high temperatures to facilitate the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst to convert aminoethanol to aziridine .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aziridin-1-yl)ethyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products

The major products formed from these reactions include substituted amines, N-oxides, and halogenated pyridines.

Scientific Research Applications

2-[2-(Aziridin-1-yl)ethyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Aziridin-1-yl)ethyl]pyridine involves the alkylation of DNA. The aziridine ring opens to form a highly reactive aziridinium ion, which can then react with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication . This mechanism is similar to that of nitrogen mustard alkylating agents.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler three-membered nitrogen-containing ring.

    Azetidine: A four-membered nitrogen-containing ring with similar reactivity.

Properties

CAS No.

5620-24-6

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-[2-(aziridin-1-yl)ethyl]pyridine

InChI

InChI=1S/C9H12N2/c1-2-5-10-9(3-1)4-6-11-7-8-11/h1-3,5H,4,6-8H2

InChI Key

PODDKMYIFUHIGP-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCC2=CC=CC=N2

Origin of Product

United States

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